2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid typically involves multiple stepsThe final step involves coupling the pyrazole derivative with phenoxyacetic acid under specific conditions, such as the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and pyrazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as reducing inflammation or scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds like 2-(4-(1-benzoyl-3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetic acid share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Other pyrazole-based compounds also show comparable chemical properties and applications.
Uniqueness
What sets 2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-8-18-17(21(26)23(22-18)16-10-4-3-5-11-16)13-15-9-6-7-12-19(15)27-14-20(24)25/h3-7,9-13H,2,8,14H2,1H3,(H,24,25)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFOZOULCBVXPX-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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